molecular formula C15H18N2O2S B2529776 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide CAS No. 326023-20-5

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2529776
CAS No.: 326023-20-5
M. Wt: 290.38
InChI Key: HHUKHWAZKAVOPN-UHFFFAOYSA-N
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Description

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C16H18N2O2S. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a sulfonamide group, and two methyl groups attached to the benzene ring.

Scientific Research Applications

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2,4-dimethylphenyl)benzamide
  • 3-amino-N-(2,4-dimethylphenyl)-4-methoxybenzamide
  • 3-amino-N-(2,4-dimethylphenyl)-3-thioxopropanamide

Uniqueness

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-4-7-15(12(3)8-10)17-20(18,19)13-6-5-11(2)14(16)9-13/h4-9,17H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUKHWAZKAVOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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